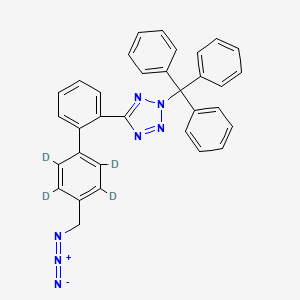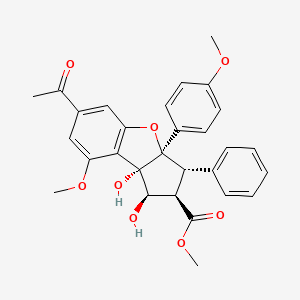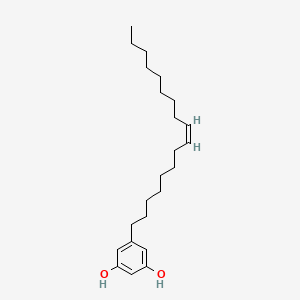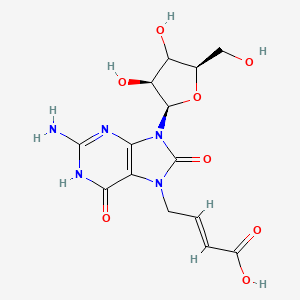
TLR7 agonist 11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TLR7 agonist 11 is a synthetic small molecule that targets Toll-like receptor 7 (TLR7), a protein expressed in immune cells. TLR7 agonists are known for their potential to activate the immune system, making them valuable in immunotherapy and vaccine adjuvant development. These compounds can enhance both humoral and T-cell mediated immunity by activating antigen-presenting cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions typically include maintaining an internal temperature of 32°C during the addition of reagents, followed by stirring the reaction mixture for an hour at 50°C. The mixture is then cooled to room temperature and poured into ice/water .
Industrial Production Methods
Industrial production methods for TLR7 agonist 11 are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
TLR7 agonist 11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
TLR7 agonist 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation of Toll-like receptors and their downstream signaling pathways.
Biology: Employed in research to understand the role of TLR7 in immune responses and its potential as a therapeutic target.
Industry: Utilized in the development of new immunotherapeutic agents and vaccine adjuvants.
Wirkmechanismus
TLR7 agonist 11 exerts its effects by binding to Toll-like receptor 7, which is located in the intracellular endosomes of immune cells. Upon activation, TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines . This activation enhances the maturation of dendritic cells and the activation of T-cells, thereby promoting both innate and adaptive immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imiquimod: A TLR7 agonist used topically for antiviral and skin cancer treatments.
Resiquimod: A TLR7/8 agonist with applications in cancer immunotherapy and antiviral treatments.
Uniqueness
TLR7 agonist 11 is unique due to its specific structural modifications, which enhance its binding affinity and specificity for TLR7. These modifications result in a more potent activation of the immune response compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H17N5O8 |
|---|---|
Molekulargewicht |
383.31 g/mol |
IUPAC-Name |
(E)-4-[2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1H-purin-7-yl]but-2-enoic acid |
InChI |
InChI=1S/C14H17N5O8/c15-13-16-10-7(11(25)17-13)18(3-1-2-6(21)22)14(26)19(10)12-9(24)8(23)5(4-20)27-12/h1-2,5,8-9,12,20,23-24H,3-4H2,(H,21,22)(H3,15,16,17,25)/b2-1+/t5-,8?,9+,12-/m1/s1 |
InChI-Schlüssel |
DBUALASPQQKXPE-USCPVTKBSA-N |
Isomerische SMILES |
C(/C=C/C(=O)O)N1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Kanonische SMILES |
C(C=CC(=O)O)N1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


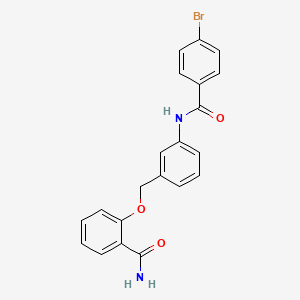
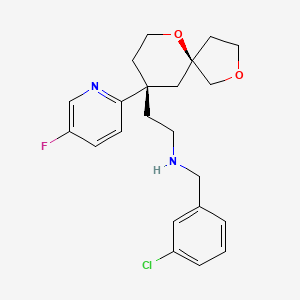
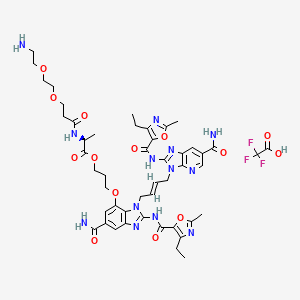
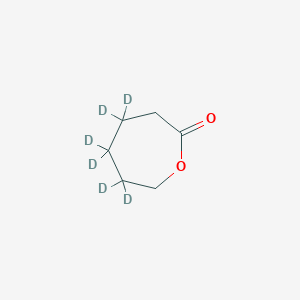
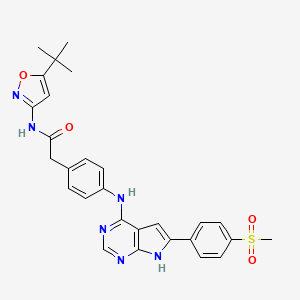
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)

![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)


![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
